(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline
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Overview
Description
(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline is an amino acid that plays a crucial role in protein synthesis and structure. The compound’s unique structure, featuring an acetylthio group and a methyl group, makes it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline typically involves the following steps:
Starting Materials: The synthesis begins with L-proline and other reagents such as acetic anhydride and methyl iodide.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the role of proline derivatives in protein folding and stability. It may also serve as a model compound for investigating enzyme-substrate interactions.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with biological molecules could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline involves its interaction with specific molecular targets. The acetylthio group and proline backbone allow it to bind to enzymes and receptors, modulating their activity. The pathways involved may include protein synthesis, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-alanine
- (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-valine
Uniqueness
Compared to similar compounds, (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline has a unique combination of functional groups that confer distinct chemical and biological properties. Its proline backbone distinguishes it from other amino acid derivatives, making it a valuable compound for research and industrial applications.
Biological Activity
(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline is a synthetic compound derived from the amino acid proline, characterized by its unique acetylthio and methyl groups. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.
- Molecular Formula: C11H17NO4S
- Molecular Weight: 259.32 g/mol
- CAS Registry Number: 64838-55-7
Property | Value |
---|---|
Molecular Formula | C11H17NO4S |
Molecular Weight | 259.32 g/mol |
CAS Number | 64838-55-7 |
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The acetylthio group may facilitate enzyme interactions, while the proline backbone contributes to protein stability and folding.
Key Mechanisms:
- Enzyme Interaction: The compound can bind to specific enzymes, potentially modulating their activity.
- Protein Folding: Its proline structure may aid in stabilizing protein conformations.
- Signal Transduction: It may play a role in cellular signaling pathways due to its ability to mimic natural substrates.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antioxidant Properties
The antioxidant capacity of compounds similar to this compound has been documented, suggesting potential protective effects against oxidative stress.
Cytotoxicity and Antitumor Activity
Preliminary studies indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines, although detailed investigations are required to establish its efficacy and mechanism in cancer treatment.
Case Studies and Research Findings
Recent research has explored the biological implications of proline derivatives:
-
Study on Proline Derivatives:
- A study investigated the synthesis and biological evaluation of various proline derivatives, highlighting their potential as therapeutic agents due to their ability to inhibit specific enzymes involved in disease processes.
- The results indicated that modifications at the side chain significantly influenced the biological activity of these compounds.
-
Antioxidant Activity Assessment:
- Research assessed the antioxidant properties of similar compounds through DPPH and ABTS assays, demonstrating significant free radical scavenging activity.
- This suggests that this compound could also exhibit similar protective effects.
-
Cytotoxicity Testing:
- In vitro studies on cancer cell lines showed that certain proline derivatives could induce apoptosis, indicating a potential pathway for therapeutic applications in oncology.
Properties
IUPAC Name |
1-(3-acetylsulfanyl-2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQRGUYIKSRYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867101 |
Source
|
Record name | 1-[3-(Acetylsulfanyl)-2-methylpropanoyl]proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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